molecular formula C9H13FN2O2S B13258798 N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B13258798
M. Wt: 232.28 g/mol
InChI Key: WNVBAXGYQMXYPH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro group and an aminoethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is usually purified through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can lead to the formation of nitroso or nitro derivatives, while substitution of the fluoro group can yield various substituted benzene derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as an antibiotic or anticancer agent.

    Industry: The compound is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluoro group enhances the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes.

    N-(2-Aminoethyl)morpholine: Known for its use in organic synthesis.

    N-(2-Aminoethyl)glycine: A building block for peptide nucleic acids

Uniqueness

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds are often more potent and selective.

Properties

Molecular Formula

C9H13FN2O2S

Molecular Weight

232.28 g/mol

IUPAC Name

N-(2-aminoethyl)-4-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H13FN2O2S/c1-12(7-6-11)15(13,14)9-4-2-8(10)3-5-9/h2-5H,6-7,11H2,1H3

InChI Key

WNVBAXGYQMXYPH-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)S(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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